molecular formula C80H105N21O27S B12375489 MOG (92 C106), mouse, rat

MOG (92 C106), mouse, rat

Cat. No.: B12375489
M. Wt: 1824.9 g/mol
InChI Key: DXDCKUPARGLTIX-HOGNHCGESA-N
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Description

MOG (92–106) is a bioactive peptide derived from residues 92 to 106 of the myelin oligodendrocyte glycoprotein (MOG) in mice and rats. This peptide plays a critical role in experimental autoimmune encephalomyelitis (EAE), a widely used animal model for studying human demyelinating diseases such as multiple sclerosis (MS) and neuromyelitis optica spectrum disorder (NMOSD) . In EAE models, MOG (92–106) induces severe encephalitis in SJL mice, DA rats, and rhesus monkeys, despite eliciting only weak T cell reactivity. Notably, it triggers broad B cell responses against secondary myelin antigens, contributing to autoimmune pathology .

Preparation Methods

Synthetic Routes and Reaction Conditions

MOG (92-106), mouse, rat is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino group during synthesis. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of MOG (92-106), mouse, rat follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves rigorous purification steps, typically using high-performance liquid chromatography (HPLC), to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

MOG (92-106), mouse, rat primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions

Major Products Formed

The primary product formed is the MOG (92-106) peptide itself. During synthesis, side products may include truncated peptides or peptides with incomplete deprotection, which are removed during purification .

Scientific Research Applications

Key Properties

  • Molecular Structure : MOG (92-106) consists of 15 amino acids, which are crucial for T cell receptor recognition.
  • Immunogenicity : This peptide has demonstrated strong immunogenic properties, eliciting robust immune responses when introduced into animal models.

Mechanisms of EAE Induction

Studies have shown that MOG (92-106) can induce EAE through distinct immunological pathways:

  • T Cell Activation : In C57BL/6 mice, immunization with MOG (92-106) leads to an encephalitogenic T cell response, characterized by infiltration of mononuclear cells into the central nervous system .
  • B Cell Response : The peptide also promotes B cell activation, resulting in antibody production against myelin antigens .

Case Studies

  • Transgenic Mouse Models : Research involving transgenic mice expressing T cell receptors specific for MOG (92-106) has provided insights into relapsing-remitting forms of EAE. These models exhibit spontaneous disease patterns that mimic clinical multiple sclerosis .
  • Immunological Profiling : Studies have utilized flow cytometry to analyze the immune cell populations responding to MOG (92-106), revealing significant alterations in T cell subsets and cytokine profiles associated with disease progression .

Autoimmune Disease Research

MOG (92-106) is pivotal in studying autoimmune diseases due to its role in EAE:

  • Understanding Pathogenesis : By examining how T cells recognize and respond to this peptide, researchers can elucidate mechanisms underlying demyelinating diseases like multiple sclerosis.
  • Therapeutic Targeting : Insights gained from these studies may lead to novel therapeutic strategies aimed at modulating immune responses against myelin components.

Neuroinflammation Studies

Research on MOG (92-106) contributes to understanding neuroinflammatory processes:

  • Cytokine Release : Investigations have shown that MOG-induced EAE leads to increased levels of pro-inflammatory cytokines such as interferon-gamma and tumor necrosis factor-alpha, which are crucial in mediating neuroinflammation .

Vaccine Development

The immunogenic properties of MOG (92-106) are being explored for potential vaccine development:

  • Peptide-Based Vaccines : Studies are investigating the use of modified versions of MOG peptides to induce tolerance or reduce pathogenic immune responses in susceptible populations.

Data Tables

StudyModelFindings
C57BL/6 MiceInduction of EAE via T cell activation; predominance of mononuclear infiltrates.
SJL/J Transgenic MiceDevelopment of spontaneous relapsing-remitting EAE; TCR specificity confirmed.
Rat ModelsExtensive B cell reactivity against secondary myelin antigens post-MOG (92-106) administration.

Mechanism of Action

MOG (92-106), mouse, rat exerts its effects by mimicking a specific fragment of the myelin oligodendrocyte glycoprotein. When introduced into animal models, it induces an autoimmune response characterized by the activation of B cells and the production of antibodies against myelin antigens. This leads to inflammation and demyelination in the central nervous system, mimicking the pathology of multiple sclerosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

MOG (35–55), Human

  • Structure : Corresponds to residues 35–55 of human MOG.
  • Function : The most common antigen for inducing EAE, generating robust autoreactive T and B cell responses. Unlike MOG (92–106), this peptide induces recurrent-remitting neurological symptoms with extensive demyelination in C57/BL6 mice and Lewis rats .
  • Species Specificity : Primarily studied in humans and rodents, with cross-reactivity observed in MS patients and animal models .

MOG (44–54), Mouse/Human/Rat

  • Structure : A shorter peptide spanning residues 44–53.
  • Function: Used in cross-species studies to explore immune activation mechanisms.

MOG (92–106), Mouse/Rat

  • Structure : Contains cysteine residues (e.g., C106) critical for tertiary structure and antigenic epitope formation. The redox state of cysteine residues (e.g., reduced vs. oxidized) may influence immune activation pathways .
  • Function : Induces severe EAE in SJL mice and DA rats, characterized by B cell-driven autoimmunity despite minimal T cell involvement. This contrasts with MOG (35–55), which elicits stronger T cell responses .

Immunological and Pathogenic Profiles

Immune Response Dynamics

Compound T Cell Reactivity B Cell Reactivity Autoantibody Specificity
MOG (92–106) Weak Strong Conformational epitopes on native MOG
MOG (35–55) Strong Moderate Linear epitopes on peptide
MOG (44–54) Variable Limited Species-dependent
  • MOG (92–106) : In transgenic SJL/J mice, autoreactive B cells produce antibodies targeting native MOG rather than the peptide itself, enhancing demyelination .
  • MOG (35–55) : Generates antibodies directly against the peptide, correlating with MS pathology .

Disease Severity and Species Differences

  • Mouse vs. Rat MOG (92–106) shows lower encephalitogenicity in mice, suggesting species-specific structural or immunological disparities .

EAE Model Utility

  • MOG (92–106) : Preferred for studying B cell-driven autoimmunity and spontaneous relapsing-remitting EAE in SJL/J mice .
  • MOG (35–55) : Used in chronic EAE models to investigate T cell-mediated demyelination .

Species Selection Considerations

  • Regulatory Expectations : Rats are often chosen over mice for toxicology studies due to larger blood volumes and regulatory precedents .
  • Genetic Background : SJL mice and DA rats are highly susceptible to MOG (92–106)-induced EAE, whereas C57/BL6 mice are resistant .

Key Research Findings

B Cell Dependency : MOG (92–106)-induced EAE requires intact B cell compartments, unlike T cell-centric models using MOG (35–55) .

Redox Sensitivity : The cysteine residue at position 106 (C106) in MOG peptides may influence antigenic properties, as redox modifications alter protein folding and immune recognition .

Clinical Correlations: Serum anti-MOG antibodies (targeting conformational epitopes) are detected in 15.8% of NMOSD patients, overlapping with MS cohorts, highlighting the diagnostic relevance of MOG peptides .

Biological Activity

MOG (92–106), derived from the myelin oligodendrocyte glycoprotein, is a bioactive peptide that plays a significant role in the immune response related to demyelination in the central nervous system (CNS). This peptide is particularly relevant in the study of autoimmune diseases, notably multiple sclerosis (MS). Understanding its biological activity is crucial for developing therapeutic strategies aimed at modulating immune responses in CNS disorders.

MOG (92–106) has the following chemical characteristics:

  • Molecular Formula : C80H105N21O27S
  • Molecular Weight : Approximately 1824.9 g/mol

MOG (92–106) is known to induce T-cell responses, leading to neuroinflammation and demyelination. The peptide activates autoreactive T-cells, which can damage myelin sheaths surrounding neurons. Its immunogenic properties make it a key component in experimental autoimmune encephalomyelitis (EAE) models used for studying MS.

Biological Activity and Immunogenicity

Research indicates that MOG (92–106) interacts with major histocompatibility complex (MHC) molecules, presenting it to T-cells and triggering an immune response. The following table summarizes the immunogenicity of various MOG fragments:

Compound Name Source/Context Unique Features
MOG (1–125)Full-length myelin oligodendrocyte glycoproteinContains full sequence; broader immunogenicity
MOG (35–55)Fragment of myelin oligodendrocyte glycoproteinShorter fragment with distinct immunogenic profile
Myelin Basic ProteinMyelin sheath componentPlays a pivotal role in multiple sclerosis models
Proteolipid ProteinMyelin sheath componentInvolved in demyelination processes

MOG (92–106) stands out due to its specific role in autoimmune responses related to CNS demyelination, providing insights into potential therapeutic approaches for related conditions.

Case Studies and Research Findings

  • EAE Induction Studies :
    • In C57BL/6 mice, immunization with rat MOG led to EAE resembling that induced by rodent MOG 35-55. The study highlighted differences between human and rat MOG, indicating varying pathogenic mechanisms based on the source of the protein .
  • Cytokine Production :
    • Research has shown that MOG (92–106) influences cytokine production, promoting a pro-inflammatory environment. The peptide's interaction with immune cells leads to increased levels of IFN-gamma and IL-13, which are critical in the pathogenesis of MS.
  • Neuroinflammation Regulation :
    • A study investigating cGMP-mediated pathways found that treatment with phosphodiesterase inhibitors modulated neuroinflammation in rat models. This suggests potential therapeutic avenues for controlling inflammation associated with MOG-induced demyelination .

Q & A

Basic Research Questions

Q. What are the standard protocols for inducing MOG (92–106)-mediated experimental autoimmune encephalomyelitis (EAE) in mouse and rat models?

  • Methodological Answer : The SJL/J mouse strain is commonly used for MOG (92–106)-induced relapsing-remitting EAE. Immunization involves subcutaneous injection of MOG peptide emulsified in Complete Freund’s Adjuvant (CFA) followed by pertussis toxin administration intravenously. Disease progression is monitored using clinical scoring (e.g., limb paralysis, ataxia) and histopathological analysis of CNS demyelination . For rats, Dark Agouti (DA) rats are preferred due to their susceptibility to MOG-induced chronic EAE. Key validation steps include flow cytometry for T-cell reactivity and ELISA for anti-MOG antibody titers .

Q. How do researchers validate the specificity of MOG antibodies in murine models?

  • Methodological Answer : Use knockout (MOG-deficient) mice as negative controls in Western blot or immunohistochemistry (IHC) to confirm antibody specificity. Cross-reactivity with other myelin proteins (e.g., PLP, MBP) should be ruled out. For functional validation, adoptively transfer MOG-reactive T cells into wild-type vs. MOG-deficient mice and compare EAE incidence .

Q. What are the critical differences between MOG (92–106) and other MOG peptides (e.g., MOG 35–55) in EAE studies?

  • Methodological Answer : MOG (92–106) in SJL/J mice (I-As MHC restriction) induces spontaneous relapsing-remitting EAE with B-cell dependency, while MOG 35–55 in C57BL/6 mice (I-Ab) typically causes monophasic EAE. The 92–106 peptide recruits endogenous B cells to produce pathogenic antibodies against conformational MOG epitopes, mimicking human MS more closely .

Q. What criteria should guide the selection of mouse vs. rat models for MOG-related neuroinflammation studies?

  • Methodological Answer : Mice are preferred for genetic manipulation (e.g., transgenic T-cell receptors) and spontaneous relapse models, while rats are better for longitudinal MRI imaging due to larger brain size. Rats also exhibit more robust humoral responses, aiding antibody-mediated pathology studies .

Advanced Research Questions

Q. How can researchers address contradictory findings in MOG-induced demyelination across different laboratories?

  • Methodological Answer : Standardize adjuvant batches (e.g., CFA mycobacterial concentration) and animal housing conditions (microbiome variations impact immune responses). Use littermate controls and report detailed methodologies, including peptide purity (HPLC validation) and clinical scoring criteria. Cross-lab validation studies are critical .

Q. What strategies optimize the reproducibility of spontaneous relapsing-remitting EAE in MOG (92–106) transgenic models?

  • Methodological Answer : Maintain SJL/J mice in specific pathogen-free (SPF) facilities to minimize microbiome-driven variability. Monitor endogenous B-cell expansion via flow cytometry (CD19+/MOG-binding B cells) and validate autoantibody pathogenicity using passive transfer experiments .

Q. What methodologies are recommended for longitudinal tracking of demyelination in live MOG-sensitized rodents?

  • Methodological Answer : Combine in vivo MRI (e.g., T2-weighted imaging for lesion volume) with fluorescent myelin tracers (e.g., Fluoromyelin Red). Post-mortem, use luxol fast blue (LFB) staining and electron microscopy for ultrastructural analysis of myelin integrity .

Q. How can multi-omics approaches resolve mechanisms of MOG-specific B-cell/T-cell crosstalk in transgenic models?

  • Methodological Answer : Perform single-cell RNA sequencing (scRNA-seq) on CNS-infiltrating lymphocytes to identify cytokine/chemokine signatures. Pair with phosphoproteomics to map B-cell receptor (BCR) signaling pathways. Validate findings using CRISPR-Cas9 knockouts in B-cell lines .

Q. What are the limitations of using MOG (92–106) in rats versus mice for translational research?

  • Methodological Answer : Rats lack spontaneous relapse models for MOG (92–106), limiting studies on disease chronicity. Additionally, fewer transgenic rat tools are available. Mice offer better genetic tractability but may require larger sample sizes due to milder phenotypes in some strains .

Q. How should researchers design experiments to investigate the role of endogenous MOG-reactive B cells in transgenic mouse models?

  • Methodological Answer : Use B-cell-depleting antibodies (e.g., anti-CD20) in RR mice to assess disease attenuation. Adoptively transfer purified MOG-specific B cells into B-cell-deficient mice and measure autoantibody titers (ELISA) and CNS pathology (IHC for IgG deposition) .

Q. Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing relapsing-remitting EAE clinical scores?

  • Methodological Answer : Use mixed-effects models to account for repeated measures and individual variability. For survival analysis, Kaplan-Meier curves with log-rank tests compare relapse-free periods. Non-parametric tests (e.g., Mann-Whitney U) are recommended for non-normal distributions .

Q. How can researchers reconcile discrepancies between anti-MOG antibody titers and clinical disease severity?

  • Methodological Answer : Assess antibody affinity (surface plasmon resonance) and epitope specificity (peptide microarray). Pathogenicity is better correlated with antibodies targeting conformational MOG epitopes (e.g., using cell-based assays with full-length MOG-expressing oligodendrocytes) .

Q. Ethical and Technical Considerations

Q. What are the ethical guidelines for minimizing pain in MOG-induced EAE models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for humane endpoints (e.g., euthanasia at >15% weight loss or severe paralysis). Use analgesics (e.g., buprenorphine) post-immunization and avoid adjuvants with excessive inflammation-inducing components .

Q. How can researchers ensure rigor in MOG antibody validation to avoid off-target effects?

  • Methodological Answer : Include isotype controls in flow cytometry/IHC and validate across multiple platforms (e.g., Western blot, ELISA, immunoprecipitation). Collaborate with the Antibody Validation Initiative (https://antibodyvalidation.org ) for independent verification .

Properties

Molecular Formula

C80H105N21O27S

Molecular Weight

1824.9 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C80H105N21O27S/c1-40(103)66(101-75(123)52(29-43-14-18-46(104)19-15-43)90-62(108)36-87-61(107)35-88-68(116)50(23-25-63(109)110)91-67(115)48(81)32-64(111)112)78(126)100-59(38-129)77(125)96-54(28-42-11-6-3-7-12-42)72(120)94-53(27-41-9-4-2-5-10-41)70(118)92-49(13-8-26-86-80(83)84)69(117)98-57(33-65(113)114)74(122)97-56(31-45-34-85-39-89-45)73(121)99-58(37-102)76(124)95-55(30-44-16-20-47(105)21-17-44)71(119)93-51(79(127)128)22-24-60(82)106/h2-7,9-12,14-21,34,39-40,48-59,66,102-105,129H,8,13,22-33,35-38,81H2,1H3,(H2,82,106)(H,85,89)(H,87,107)(H,88,116)(H,90,108)(H,91,115)(H,92,118)(H,93,119)(H,94,120)(H,95,124)(H,96,125)(H,97,122)(H,98,117)(H,99,121)(H,100,126)(H,101,123)(H,109,110)(H,111,112)(H,113,114)(H,127,128)(H4,83,84,86)/t40-,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,66+/m1/s1

InChI Key

DXDCKUPARGLTIX-HOGNHCGESA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N)O

Origin of Product

United States

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